3,4,5-Trimethoxybenzoic Anhydride
Overview
Description
Synthesis and Pharmacological Investigation
The synthesis of new 3,4,5-trimethoxybenzoic acid amides, particularly with heterocyclic bases, has been explored, revealing compounds with significant pharmacological properties. Notably, 3,4,5-trimethoxybenzoyl morpholine and its 2-methyl derivative have shown considerable tranquillizing and analgesic effects with slight toxicity, indicating potential for therapeutic applications .
Mercuriation and Derivative Synthesis
Research into the mercuriation of 3,4,5-trimethoxybenzoic acid has led to the synthesis of various derivatives, including those that interact with benzyltriphenylphosphonium chloride or triphenylphosphine. The crystal structure of one such derivative has been characterized, displaying a linear geometry at the mercury atom and highlighting the potential for further chemical exploration .
Antimitotic Agents and Tubulin Inhibitors
The 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus has been utilized to synthesize a new class of antiproliferative agents targeting tubulin at the colchicine binding site. These compounds, particularly 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, have demonstrated high potency in inducing apoptotic cell death, suggesting a promising avenue for cancer therapy .
Structural Characterization of Derivatives
A series of novel derivatives of 3,4,5-trimethoxylbenzoic acid have been synthesized and structurally characterized using various spectroscopic techniques. The fragmentation mechanism of their mass spectra has been discussed, contributing to the understanding of their molecular structure and potential reactivity .
Basic Esters Synthesis
The synthesis of basic esters of 3,4,5-trimethoxybenzoic acid has been achieved through the reaction of chloroethyl and chloropropyl trimethoxybenzoate with secondary amines. This includes the preparation of 1,2,3,4-tetrahydro-β-carboline, which was obtained by reducing its oxo counterpart, demonstrating the versatility of this compound in synthesizing a variety of chemical structures .
CNS Activity Derivatives
The condensation of 3,4,5-trimethoxybenzyl chloride with various amines has yielded derivatives that are likely to possess CNS activity. Additionally, the synthesis of alpha-[3,4,5-trimethoxybenzamido]-glutarimide has been described, showcasing the potential of 3,4,5-trimethoxybenzoic acid derivatives in the development of CNS-active compounds .
Crystal Structures of Methyl Esters and Quinoline Derivatives
The crystal structures of methyl 3,4,5-trimethoxybenzoate derivatives have been determined, revealing their crystallization in the monoclinic crystal system. The crystal packing structures are consolidated by van der Waals forces and weak directional hydrogen bonds, with an absence of π–π stacking interactions typically found in aromatic systems. This structural information is crucial for understanding the physical properties and potential interactions of these compounds .
Scientific Research Applications
Synthesis and Pharmacological Activities :
- A study synthesized basic esters of 3,4,5-trimethoxybenzoic acid and evaluated them for antihypertensive and local anesthetic activity. One compound showed hypotensive activity in dogs (Vazakas & Doluisio, 1964).
- Another research synthesized oxadiazole derivatives from 3,4,5-trimethoxybenzohydrazide and found significant antiproliferative activities against cancer cells (Jin et al., 2006).
Chemical Properties and Solubility :
- Spectroscopic methods determined the solubility of 3,4,5-trimethoxybenzoic acid in various organic solvents, indicating its predominantly monomeric form in these solvents (Hart et al., 2018).
Biodegradation by Bacteria :
- Research on Pseudomonas putida showed its ability to oxidize 3,4,5-trimethoxybenzoic acid, indicating potential applications in biodegradation and bioconversion processes (Donnelly & Dagley, 1980).
Synthesis of Antioxidant Compounds :
- A study detailed the synthesis process of an antioxidative compound using 3,4,5-trimethoxybenzoic acid as a starting material, highlighting its utility in producing antioxidants (Yanqu, 2014).
Mercuriation and Structural Studies :
- Research on the mercuriation of 3,4,5-trimethoxybenzoic acid explored its reactions and characterized the products, contributing to our understanding of organometallic chemistry (Vicente et al., 1992).
Thermal Stability and Complex Formation :
- A study compared the thermal stability of light lanthanide trimethoxybenzoates, including 3,4,5-trimethoxybenzoates, revealing insights into their thermal properties and decomposition mechanisms (Ferenc & Bocian, 2000).
Synthesis of Other Chemical Entities :
- Research on the synthesis of 3,4,5-trimethoxyphenyllithium demonstrated its utility in creating carbon-carbon bond formations, relevant in synthesizing natural products (Hoye & Kaese, 1982).
Enthalpy Studies :
- The enthalpy of combustion and sublimation of 3,4,5-trimethoxybenzoic acid was measured, providing crucial data for understanding its energy profile (Roux et al., 2001).
Safety And Hazards
properties
IUPAC Name |
(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJFTZJNDJDCKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169185 | |
Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzoic Anhydride | |
CAS RN |
1719-88-6 | |
Record name | Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1719-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1719-88-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,4',5,5'-hexamethoxybenzoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',4,4',5,5'-HEXAMETHOXYBENZOIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFG37BUS5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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